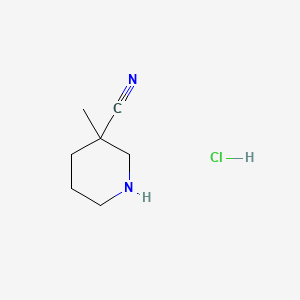![molecular formula C24H23NO B594076 [1-(2,2-dimethylpropyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1427325-47-0](/img/structure/B594076.png)
[1-(2,2-dimethylpropyl)indol-3-yl]-naphthalen-1-ylmethanone
Übersicht
Beschreibung
JWH 018 N-(2,2-Dimethylpropyl) Isomer ist ein synthetisches Cannabinoid, das strukturell dem JWH 018 ähnelt. Es unterscheidet sich dadurch, dass es eine 2,2-Dimethylpropylgruppe anstelle einer Pentylkette aufweist, die sich von der Indolgruppe erstreckt. Diese Verbindung ist bekannt für ihre potente Aktivierung der Cannabinoidrezeptoren CB1 und CB2, was sie zu einem interessanten Thema in der forensischen und toxikologischen Forschung macht .
Vorbereitungsmethoden
Industrielle Herstellungsverfahren für JWH 018 N-(2,2-Dimethylpropyl) Isomer sind aufgrund seiner vorrangigen Verwendung in der Forschung und in forensischen Anwendungen nicht gut dokumentiert. Die Synthese erfolgt in der Regel nach den gleichen Schritten wie oben beschrieben, mit Optimierung für die großtechnische Produktion.
Analyse Chemischer Reaktionen
Arten von Reaktionen
JWH 018 N-(2,2-Dimethylpropyl) Isomer unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene hydroxylierte Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können an der Carbonylgruppe auftreten und diese in einen Alkohol umwandeln.
Substitution: Der Indolstickstoff kann Substitutionsreaktionen mit verschiedenen Alkylierungsmitteln eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden üblicherweise verwendet.
Substitution: Alkylhalogenide wie Methyliodid oder Ethylbromid sind häufige Reagenzien für Substitutionsreaktionen.
Hauptprodukte, die gebildet werden
Oxidation: Hydroxylierte Metaboliten.
Reduktion: Alkoholabkömmlinge.
Substitution: Verschiedene N-alkylierte Indolderivate.
Wissenschaftliche Forschungsanwendungen
JWH 018 N-(2,2-Dimethylpropyl) Isomer wird hauptsächlich in der wissenschaftlichen Forschung für folgende Anwendungen verwendet:
Forensische Chemie: Es dient als Referenzstandard für die Identifizierung von synthetischen Cannabinoiden in forensischen Proben.
Toxikologie: Die Verbindung wird untersucht, um ihre toxikologischen Wirkungen und Stoffwechselwege zu verstehen.
Wirkmechanismus
JWH 018 N-(2,2-Dimethylpropyl) Isomer entfaltet seine Wirkungen durch Bindung an die Cannabinoidrezeptoren CB1 und CB2. Diese Rezeptoren sind Teil des Endocannabinoidsystems, das an der Regulierung verschiedener physiologischer Prozesse wie Schmerz, Stimmung und Appetit beteiligt ist. Die Bindung der Verbindung an diese Rezeptoren aktiviert intrazelluläre Signalwege, was zu ihren pharmakologischen Wirkungen führt .
Wirkmechanismus
JWH 018 N-(2,2-dimethylpropyl) isomer exerts its effects by binding to the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. The binding of the compound to these receptors activates intracellular signaling pathways, leading to its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
JWH 018: Die Stammverbindung mit einer Pentylkette anstelle einer 2,2-Dimethylpropylgruppe.
JWH 073: Ein weiteres synthetisches Cannabinoid mit einer Butylkette.
JWH 250: Ein synthetisches Cannabinoid mit einer 2-Methoxyphenylgruppe.
Einzigartigkeit
JWH 018 N-(2,2-Dimethylpropyl) Isomer ist aufgrund seiner strukturellen Modifikation einzigartig, die zu unterschiedlichen Bindungsaffinitäten und pharmakologischen Wirkungen im Vergleich zu seiner Stammverbindung JWH 018 und anderen ähnlichen synthetischen Cannabinoiden führen kann .
Eigenschaften
IUPAC Name |
[1-(2,2-dimethylpropyl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-24(2,3)16-25-15-21(19-12-6-7-14-22(19)25)23(26)20-13-8-10-17-9-4-5-11-18(17)20/h4-15H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXMWOJAWGFMJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017304 | |
| Record name | JWH-018 N-(2,2-Dimethylpropyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-47-0 | |
| Record name | JWH-018 N-(2,2-Dimethylpropyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)










![5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B594014.png)
